4-[4-(4-Fluorophenyl)-2-[4-(methylthio)phenyl]-1H-imidazol-5-yl]pyridine
Overview
Description
The compound belongs to a class of compounds known for their diverse chemical and biological activities. These compounds often contain fluorophenyl and methylthio phenyl groups attached to an imidazole ring, which is itself linked to a pyridine ring. Such structures are of interest due to their potential applications in various fields, including medicinal chemistry and material science.
Synthesis Analysis
Synthesis of compounds similar to the one described often involves multi-step reactions, starting from readily available substrates. For instance, derivatives of imidazo[1,2-a]pyridine have been synthesized through efficient three-component coupling reactions or by palladium-catalyzed cascade reactions involving CO insertion and C-H bond activation (Zhang, Fan, & Zhang, 2016).
Molecular Structure Analysis
The molecular structure of compounds containing imidazole and pyridine rings often shows significant interactions such as hydrogen bonding and π-π interactions. These interactions can influence the compound's stability and reactivity. For example, the crystal structure analysis reveals intermolecular N—H⋯N hydrogen bonds and π–π interactions between pyridine and phenyl rings, stabilizing the three-dimensional network (Selig, Schollmeyer, Stegmiller, Albrecht, & Laufer, 2009).
Chemical Reactions and Properties
The presence of functional groups such as fluorophenyl and methylthio phenyl allows for various chemical reactions, including substitutions and coupling reactions. These reactions can modify the compound's properties for specific applications.
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are crucial for the practical application of these compounds. The crystal structure and physical form can be analyzed through techniques like X-ray crystallography, which provides insights into the compound's geometry and intermolecular interactions.
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability under various conditions, and potential for further functionalization, are vital for understanding the compound's utility in synthesis and potential applications. The electron-withdrawing or donating nature of the substituents can significantly affect these properties.
References:
- Zhang, J., Zhang, X., & Fan, X. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one. The Journal of Organic Chemistry, 81(8), 3206-3213. Link to the paper.
- Selig, R., Schollmeyer, D., Stegmiller, T., Albrecht, W., & Laufer, S. (2009). (2Z)-2-Fluoro-N-{4-[5-(4-fluorophenyl)-2-methylsulfanyl-1H-imidazol-4-yl]-2-pyridyl}-3-phenylacrylamide. Acta Crystallographica Section E: Structure Reports Online, 65, o3284-o3284. Link to the paper.
Scientific Research Applications
Pharmacophore Design of p38α MAP Kinase Inhibitors
Compounds with a tri- and tetra-substituted imidazole scaffold, including 4-[4-(4-Fluorophenyl)-2-[4-(methylthio)phenyl]-1H-imidazol-5-yl]pyridine, are known as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, which is responsible for the release of proinflammatory cytokines. These inhibitors bind to the ATP pocket of p38α MAP kinase, displacing ATP and achieving higher binding selectivity and potency. The review by Scior et al. (2011) discusses the design, synthesis, and activity studies of such inhibitors, emphasizing their importance in controlling inflammatory responses (Scior et al., 2011).
Chemical Inhibitors of Cytochrome P450 Isoforms
The selectivity of chemical inhibitors, including imidazole-based compounds, plays a crucial role in deciphering the involvement of specific Cytochrome P450 (CYP) isoforms in drug metabolism. Khojasteh et al. (2011) review the potency and selectivity of chemical inhibitors of major human hepatic CYP isoforms, highlighting the importance of such inhibitors in predicting drug-drug interactions (DDIs) (Khojasteh et al., 2011).
Synthesis and Transformation of 4-Phosphorylated Derivatives of 1,3-Azoles
Abdurakhmanova et al. (2018) discuss the synthesis and chemical properties of 4-phosphorylated imidazole derivatives, which include methods using metallic derivatives of imidazole and phosphorus halides. These compounds exhibit a range of biological activities, such as insecticidal and antihypertensive effects, underscoring the versatility of imidazole derivatives in medicinal chemistry (Abdurakhmanova et al., 2018).
Synthesis of Heterocycles
Gomaa and Ali (2020) review the synthesis of heterocyclic compounds using 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones as a building block for creating pyrazolo-imidazoles and other derivatives. This underscores the role of imidazole-based compounds in generating a wide array of heterocyclic compounds with potential medicinal applications (Gomaa & Ali, 2020).
Optoelectronic Materials from Quinazolines and Pyrimidines
Lipunova et al. (2018) report on the application of quinazoline and pyrimidine derivatives, including imidazole rings, in the creation of novel optoelectronic materials. These compounds are utilized in electronic devices, luminescent elements, and photoelectric conversion elements, highlighting the importance of such derivatives in advancing materials science (Lipunova et al., 2018).
properties
IUPAC Name |
4-[4-(4-fluorophenyl)-2-(4-methylsulfanylphenyl)-1H-imidazol-5-yl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3S/c1-26-18-8-4-16(5-9-18)21-24-19(14-2-6-17(22)7-3-14)20(25-21)15-10-12-23-13-11-15/h2-13H,1H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXPEKQMLOAPLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50431709 | |
Record name | 4-[4-(4-fluorophenyl)-2-(4-methylsulfanylphenyl)-1H-imidazol-5-yl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50431709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(4-Fluorophenyl)-2-[4-(methylthio)phenyl]-1H-imidazol-5-yl]pyridine | |
CAS RN |
152121-44-3 | |
Record name | 4-[4-(4-fluorophenyl)-2-(4-methylsulfanylphenyl)-1H-imidazol-5-yl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50431709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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